Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Stereochemistry Antimalarial drug discovery Peptidomimetic inhibitor design

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (CAS 2139330-16-6, MF C₁₂H₂₁NO₄, MW 243.30) is a Boc-protected, cis-fused bicyclic heterocycle bearing a stereochemically defined hydroxyl group at the C-7 position. The hexahydrofuro[3,2-b]pyridine core constitutes the 2-aza-7-oxabicyclo[4.3.0]nonane framework present in numerous bioactive alkaloids, including the antimalarial agent isofebrifugine and the Hedgehog pathway modulator cyclopamine.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B12966403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2C1CCO2)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1
InChIKeyAZVUIRLOAUPNHF-OPRDCNLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate: Stereochemically Defined Intermediate for Alkaloid-Inspired Drug Discovery


tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (CAS 2139330-16-6, MF C₁₂H₂₁NO₄, MW 243.30) is a Boc-protected, cis-fused bicyclic heterocycle bearing a stereochemically defined hydroxyl group at the C-7 position. The hexahydrofuro[3,2-b]pyridine core constitutes the 2-aza-7-oxabicyclo[4.3.0]nonane framework present in numerous bioactive alkaloids, including the antimalarial agent isofebrifugine and the Hedgehog pathway modulator cyclopamine [1]. This compound serves as a chiral building block for the construction of peptidomimetic inhibitors and natural product analogues where precise stereochemical integrity at the three contiguous stereocenters (3aR,7R,7aR) directly governs downstream pharmacological properties [2].

Why Generic Substitution of tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate with Its C-7 Epimer or Other Stereoisomers Fails


Within the hexahydrofuro[3,2-b]pyridine scaffold, stereochemical configuration at the C-7 hydroxyl-bearing position is not interchangeable. The target compound bears the (3aR,7R,7aR) absolute configuration, while the more synthetically accessible (3aR,7S,7aR) epimer (CAS 2139330-15-5) and the (3aS,7S,7aS) enantiomeric series (CAS 1932591-72-4) invert the spatial orientation of the 7-OH group . In related febrifugine/isofebrifugine alkaloid systems, stereoisomers at this position exhibit distinct and non-overlapping biological profiles — isofebrifugine (cis-fused, 7aR configuration) and febrifugine differ in antiplasmodial EC₅₀ values by orders of magnitude depending on the specific analogue series [1]. Furthermore, the cis-fused geometry common to all three stereoisomers is thermodynamically preferred over trans-fused alternatives, and only the cis-fused scaffold guarantees chiral stability at the bridgehead stereocentre alpha to the ketone in downstream peptidomimetic applications [2]. Substituting the (3aR,7R,7aR) isomer with the (3aR,7S,7aR) epimer — which is the focus of published industrial-scale synthetic methods — risks introducing an incorrect hydroxy configuration that propagates into the final bioactive molecule, potentially abolishing target engagement or altering selectivity profiles.

Quantitative Differentiation Evidence for tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate Against Closest Stereochemical Analogs


C-7 Stereochemical Identity: (3aR,7R,7aR) vs. (3aR,7S,7aR) Epimer and Impact on Downstream Bioactivity

The target compound possesses the (R) absolute configuration at C-7, whereas the commercially more widely available epimer bears the (S) configuration at this position (CAS 2139330-15-5). In the structurally related isofebrifugine/febrifugine alkaloid series, the C-2′ (analogous to C-7 in the hexahydrofuro[3,2-b]pyridine core) stereoconfiguration is a critical determinant of antiplasmodial potency: the natural product isofebrifugine (cis-fused, (2S,3aS,7aS) configuration) and its enantiomer exhibit divergent EC₅₀ values against Plasmodium falciparum, with the active 3′′-keto derivative of febrifugine achieving an EC₅₀ of 2.0 × 10⁻⁸ M, while certain stereoisomeric analogues display substantially reduced activity [1]. Although direct IC₅₀ or EC₅₀ data for the target compound versus its (3aR,7S,7aR) epimer are not yet published, the established stereochemistry-activity relationship in the same scaffold class demonstrates that inversion at the hydroxy-bearing carbon produces non-equivalent pharmacological entities [2].

Stereochemistry Antimalarial drug discovery Peptidomimetic inhibitor design

Cis-Fused Ring Junction Stability: Thermodynamic and Kinetic Advantage Over Trans-Fused Analogues

The hexahydrofuro[3,2-b]pyridine scaffold in the target compound adopts a cis-fused ring geometry. Quibell et al. (2004) established that the cis-fused geometry in 5,5-bicyclic furo-pyridine/pyrrolidine systems possesses a marked energetic preference over the corresponding trans-fused geometry, rendering the bridgehead stereocentre situated beta to the ketone both kinetically and thermodynamically stable [1]. In contrast, trans-fused isomers are susceptible to epimerization at the bridgehead position under mildly basic conditions. This cis-fusion property was explicitly leveraged to design chirally stable peptidomimetic inhibitors: compound 10, derived from a (3aS,7aR)-hexahydrofuro[3,2-b]pyridine-3-one scaffold, exhibited potent and selective cathepsin K inhibition with good primary DMPK properties and promising activity in a cell-based human osteoclast bone resorption assay [1]. No comparable biological data were reported for analogous trans-fused scaffolds, which lacked the requisite configurational stability.

Conformational stability Peptidomimetic scaffold design Cysteine protease inhibition

Synthetic Route Specificity: Industrial Synthesis Patent Targets the (3aR,7S,7aR) Epimer, Not the (3aR,7R,7aR) Isomer

The predominant published industrial-scale synthetic route, disclosed in Chinese patent CN107188894A (Shanghai STA Pharmaceutical), is specifically directed at the (3aR,7S,7aR) diastereomer — the C-7 epimer of the target compound [1]. The patent explicitly states that prior to this invention, 'there are few reports on the synthesis of (3aR,7S,7aR)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate, and there are certain dangers in similar literature reactions and the route is long, and the yield is low' [1]. The patented process achieves synthesis of the (3aR,7S,7aR) epimer from compound 1 (53 g, 0.5 mol) and compound 2 (86 g, 0.5 mol) in acetone at 60 °C, followed by hydrogenation at 55 psi over Pd/C with Boc protection, affording the product with reported TLC-monitored conversion [1]. Critically, this patent provides no method, yield data, or process validation for the (3aR,7R,7aR) isomer. Consequently, the target compound may require a distinct synthetic strategy, and its availability at 98% purity (CAS 2139330-16-6) from commercial suppliers represents a non-trivial sourcing advantage for researchers who require this specific stereoisomer.

Process chemistry Industrial synthesis Chiral intermediate manufacturing

Scaffold Application Specificity: Hexahydrofuro[3,2-b]pyridine Core as a Chiral Building Block for Isofebrifugine Analogues vs. Aromatic Furo[3,2-b]pyridine Kinase Inhibitors

The hexahydro (saturated) furo[3,2-b]pyridine scaffold — as embodied in the target compound — serves a fundamentally different application space than its aromatic counterpart. The saturated scaffold is the requisite core for isofebrifugine-type antimalarial agents: Zhang et al. (2019) employed benzyl (3aR,7aR)-rel-2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)carboxylates for N-alkylation with 4(3H)-quinazolinones, generating a library of isofebrifugine analogues that were evaluated for growth inhibition of HepG2 human hepatoma cells via MTT assay, with halogenated and hemiketal derivatives showing significant activity [1]. By contrast, the aromatic furo[3,2-b]pyridine scaffold has been developed as a privileged kinase inhibitor core: the state-of-the-art probe MU1210 (5-(1-methyl-1H-pyrazol-4-yl)-3-[3-(4-pyridinyl)phenyl]-furo[3,2-b]pyridine) inhibits CLK1/2/4 with IC₅₀ values of 8/20/12 nM and shows selectivity against 210 kinases at 1 μM [2]. However, MU1210 and related aromatic furo[3,2-b]pyridines lack the saturated scaffold and are not direct synthetic precursors to isofebrifugine alkaloids. The hexahydro scaffold provides three stereogenic centers and a hydroxyl handle for further functionalization, capabilities absent in the planer aromatic series.

Isofebrifugine analogues Antimalarial agents Kinase inhibitor scaffold comparison

Purity and Analytical Data: Commercial Availability of the (3aR,7R,7aR) Isomer at 98% Purity with Full Stereochemical Assignment

The target compound is commercially available at 98% purity (CAS 2139330-16-6) with explicit stereochemical annotation of all three chiral centers by SMILES designation . In contrast, the (3aS,7S,7aS) enantiomeric series compound (CAS 1932591-72-4) is listed at 95% purity, a 3-percentage-point lower specification, and its vendor listing does not provide a MDL number or comprehensive computational chemistry data . The (3aR,7S,7aR) epimer (CAS 2139330-15-5) is available at both 98% and 95% purity from different suppliers, but its SMILES string confirms the inverted C-7 configuration . The target compound's analytical package includes TPSA (59), LogP (1.1456), and the explicit SMILES string CC(C)(C)OC(=O)N1CC[C@H]([C@H]2[C@H]1CCO2)O, enabling unambiguous identity verification prior to use in GLP or scalable synthesis workflows.

Quality control Chiral purity Procurement specification

Optimal Research and Procurement Application Scenarios for tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate


Synthesis of Stereochemically Defined Isofebrifugine Analogues Targeting Antimalarial Activity

The (3aR,7R,7aR) configuration provides the correct cis-fused hexahydrofuro[3,2-b]pyridine core for N-alkylation with 4(3H)-quinazolinones to generate isofebrifugine analogue libraries. As demonstrated by Zhang et al. (2019), benzyl-protected (3aR,7aR)-rel-2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)carboxylates are key intermediates for constructing isofebrifugine mimetics, with halogenated analogues exhibiting notable HepG2 growth inhibition [1]. The target compound's Boc protection and 7-OH handle enable selective functionalization that would not be accessible from the aromatic furo[3,2-b]pyridine series. Given that stereoisomeric febrifugine analogues show EC₅₀ values spanning from 3.7 × 10⁻⁹ to 2.0 × 10⁻⁸ M against P. falciparum, precise stereochemical control at the C-7 position is critical [2].

Construction of Chirally Stable Peptidomimetic Cysteine Protease Inhibitors

The cis-fused geometry of the target compound, which is kinetically and thermodynamically stable relative to trans-fused scaffolds, is explicitly validated for peptidomimetic inhibitor design. Quibell et al. (2004) demonstrated that cis-fused hexahydrofuro[3,2-b]pyridine-3-one-derived building blocks can be elaborated via solid-phase synthesis into potent cathepsin K inhibitors with promising DMPK profiles and cellular activity in a human osteoclast bone resorption assay [3]. The (3aR,7R,7aR) stereochemistry ensures that the hydroxyl group is positioned for further derivatization without risking epimerization, a risk inherent to trans-fused or configurationally labile alternatives.

Medicinal Chemistry Campaigns Requiring a Defined Saturated Furo-Pyridine Scaffold with Three Contiguous Stereocenters

For programs targeting alkaloid-like chemical space — particularly the 2-aza-7-oxabicyclo[4.3.0]nonane framework found in jervine-type steroidal alkaloids and cyclopamine derivatives — the saturated hexahydrofuro[3,2-b]pyridine scaffold is indispensable [4]. The aromatic furo[3,2-b]pyridine scaffold, while validated for CLK/HIPK kinase inhibition (IC₅₀ values 8–29 nM for MU1210), lacks the three-dimensional complexity and synthetic handles required for alkaloid mimetic construction [5]. The target compound's (3aR,7R,7aR) configuration specifically matches the stereochemistry of the cis-fused alkaloid natural products, while the (3aR,7S,7aR) epimer would produce inverted stereochemistry at the hydroxyl-bearing carbon.

Scale-Up and Process Development Requiring Verified Analytical Reference Standards

With a defined CAS number (2139330-16-6), 98% purity specification, and full analytical characterization including TPSA (59), LogP (1.1456), and explicit SMILES stereochemical annotation, the target compound is fit for use as an analytical reference standard in process development . The documented absence of a published industrial synthetic route for the (3aR,7R,7aR) isomer — in contrast to the (3aR,7S,7aR) epimer for which patent CN107188894A provides a validated method [6] — makes commercially sourced, analytically verified material the sole reliable starting point for route scouting and impurity profiling in GMP-oriented synthesis campaigns.

Quote Request

Request a Quote for tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.